Cas no 6090-78-4 (N-(2-Bromophenyl)-2-chloroacetamide)

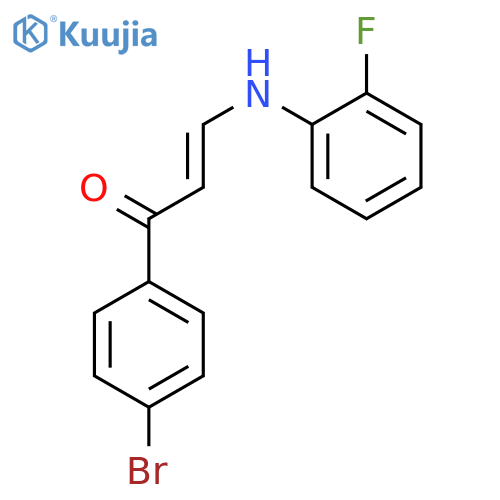

6090-78-4 structure

商品名:N-(2-Bromophenyl)-2-chloroacetamide

CAS番号:6090-78-4

MF:C8H7BRCLNO

メガワット:320.15634

CID:511692

N-(2-Bromophenyl)-2-chloroacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide,N-(2-bromophenyl)-2-chloro-

- N-(2-BROMOPHENYL)-2-CHLOROACETAMIDE

- N-(2-Bromophenyl)-2-chloroacetamide

-

- インチ: InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12)

- InChIKey: FHWXHTWOJWDSAR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC=C1NC(CCl)=O

計算された属性

- せいみつぶんしりょう: 319.00083

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 29.1

N-(2-Bromophenyl)-2-chloroacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-01541-5.0g |

N-(2-bromophenyl)-2-chloroacetamide |

6090-78-4 | 96% | 5g |

$618.0 | 2023-05-01 | |

| Enamine | EN300-01541-1.0g |

N-(2-bromophenyl)-2-chloroacetamide |

6090-78-4 | 96% | 1g |

$212.0 | 2023-05-01 | |

| Aaron | AR00EJIU-2.5g |

N-(2-Bromo-phenyl)-2-chloro-acetamide |

6090-78-4 | 95% | 2.5g |

$408.00 | 2025-01-24 | |

| Enamine | EN009-7050-10g |

N-(2-bromophenyl)-2-chloroacetamide |

6090-78-4 | 96% | 10g |

$600.0 | 2023-10-28 | |

| Enamine | EN009-7050-2.5g |

N-(2-bromophenyl)-2-chloroacetamide |

6090-78-4 | 96% | 2.5g |

$278.0 | 2023-10-28 | |

| Enamine | EN009-7050-0.5g |

N-(2-bromophenyl)-2-chloroacetamide |

6090-78-4 | 96% | 0.5g |

$120.0 | 2023-10-28 | |

| Aaron | AR00EJIU-1g |

N-(2-Bromo-phenyl)-2-chloro-acetamide |

6090-78-4 | 95% | 1g |

$236.00 | 2025-01-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289292-10g |

N-(2-Bromophenyl)-2-chloroacetamide |

6090-78-4 | 97% | 10g |

¥7404.00 | 2024-05-07 | |

| A2B Chem LLC | AG77386-250mg |

N-(2-Bromophenyl)-2-chloroacetamide |

6090-78-4 | 97% | 250mg |

$63.00 | 2024-04-19 | |

| Aaron | AR00EJIU-250mg |

N-(2-Bromo-phenyl)-2-chloro-acetamide |

6090-78-4 | 95% | 250mg |

$130.00 | 2025-01-24 |

N-(2-Bromophenyl)-2-chloroacetamide 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

6090-78-4 (N-(2-Bromophenyl)-2-chloroacetamide) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬